N'-[(1Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1-methyl-1H-pyrrole-2-carbohydrazide
Description
N'-[(1Z)-[2-(2,4-Dichlorophenoxy)phenyl]methylidene]-1-methyl-1H-pyrrole-2-carbohydrazide is a hydrazone derivative featuring a 1-methylpyrrole-2-carbohydrazide core linked via a Z-configured imine bond to a 2-(2,4-dichlorophenoxy)phenyl substituent. This compound belongs to the aroylhydrazone class, known for diverse biological activities, including antimicrobial, anticancer, and DNA-binding properties .
Properties
IUPAC Name |
N-[(Z)-[2-(2,4-dichlorophenoxy)phenyl]methylideneamino]-1-methylpyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2/c1-24-10-4-6-16(24)19(25)23-22-12-13-5-2-3-7-17(13)26-18-9-8-14(20)11-15(18)21/h2-12H,1H3,(H,23,25)/b22-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNVRRFHOUYXNV-UUYOSTAYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NN=CC2=CC=CC=C2OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1C(=O)N/N=C\C2=CC=CC=C2OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-[(1Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1-methyl-1H-pyrrole-2-carbohydrazide typically involves the condensation reaction between 2-(2,4-dichlorophenoxy)benzaldehyde and 1-methyl-1H-pyrrole-2-carbohydrazide . The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization.
Chemical Reactions Analysis
N’-[(1Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1-methyl-1H-pyrrole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, where halogen atoms can be replaced by other nucleophiles.
Common reagents and conditions for these reactions include the use of solvents like ethanol, methanol, and acetic acid, with reaction temperatures typically ranging from room temperature to reflux conditions .
Scientific Research Applications
N’-[(1Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1-methyl-1H-pyrrole-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(1Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1-methyl-1H-pyrrole-2-carbohydrazide involves its interaction with specific molecular targets. As an enzyme inhibitor, it binds to the active site of enzymes like α-glucosidase, preventing the enzyme from catalyzing its substrate. This inhibition is achieved through the formation of stable complexes with the enzyme, disrupting its normal function . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Comparison
Table 1: Key Structural Features of Selected Analogs
Key Observations :
- The Z-configuration in the target compound distinguishes it from E-configured analogs like , which may alter steric interactions and binding affinity.
- Electron-withdrawing groups (e.g., nitro in , dichlorophenoxy in the target) enhance electrophilicity, while glycosyl groups (e.g., in ) improve solubility.
Key Observations :
- The dichlorophenoxy group in the target compound likely reduces solubility compared to glycosylated analogs (e.g., ).
- Yields for hydrazone derivatives vary widely; the target compound’s synthesis would require optimization of condensation conditions.
Key Observations :
- Chlorinated aromatic systems (e.g., target compound, ) are frequently associated with DNA interaction due to planar, hydrophobic motifs.
Biological Activity
N'-[(1Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1-methyl-1H-pyrrole-2-carbohydrazide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the molecular formula . Its structure features a pyrrole ring, a hydrazide functional group, and a dichlorophenoxy moiety, which may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer activities. For instance, related compounds have shown:
- IC50 Values : In breast cancer cell lines such as MCF-7 and MDA-MB-231, some derivatives demonstrated IC50 values of 52 nM and 74 nM respectively, indicating potent antiproliferative effects .
- Mechanisms of Action : These compounds often induce G2/M phase cell cycle arrest and apoptosis in cancer cells. They also disrupt microtubule dynamics, which is critical for cell division .
Other Biological Activities
Beyond anticancer effects, the compound may exhibit other pharmacological properties:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains. The presence of the dichlorophenoxy group may enhance membrane permeability, allowing for better interaction with microbial targets.
- Anti-inflammatory Effects : Compounds with similar structural features have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activity of related hydrazide compounds:
The proposed mechanisms through which this compound exerts its biological effects include:
Q & A
Q. What are the standard synthetic routes for preparing N'-[(1Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1-methyl-1H-pyrrole-2-carbohydrazide, and how are yields optimized?
The compound is typically synthesized via a condensation reaction between 1-methyl-1H-pyrrole-2-carbohydrazide and a substituted benzaldehyde derivative (e.g., 2-(2,4-dichlorophenoxy)benzaldehyde). Reaction conditions (solvent, temperature, catalyst) significantly influence yield. For example, refluxing in ethanol with glacial acetic acid as a catalyst often achieves yields of 70–85%. Purity is confirmed via recrystallization from ethanol or DMF .
Q. Which spectroscopic techniques are essential for characterizing this hydrazide derivative, and what key spectral features confirm its structure?
- IR spectroscopy : Confirms the presence of NH (3200–3300 cm⁻¹), C=O (1650–1680 cm⁻¹), and C=N (1580–1620 cm⁻¹) stretches.
- 1H/13C NMR : Aromatic protons appear as multiplets (δ 6.8–8.2 ppm), while the methyl group on pyrrole resonates as a singlet (δ 3.8–4.0 ppm). The hydrazide NH proton is typically observed at δ 10–12 ppm in DMSO-d₆ .
- Elemental analysis : Validates stoichiometry (C, H, N, Cl) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Basic assays include:
- Antimicrobial activity : Disk diffusion or MIC determination against bacterial/fungal strains.
- DNA interaction studies : UV-Vis titration or ethidium bromide displacement assays to assess binding affinity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) enhance the understanding of its electronic structure and target interactions?
- DFT calculations : Optimize geometry, predict frontier molecular orbitals (HOMO/LUMO), and map electrostatic potential surfaces to identify reactive sites.
- Molecular docking : Simulate binding modes with biological targets (e.g., DNA topoisomerases, microbial enzymes) using software like AutoDock Vina. Docking scores and binding free energies (ΔG) correlate with experimental IC₅₀ values .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic refinement results?
Discrepancies in bond lengths/angles (e.g., C=N vs. C-N) may arise from dynamic effects in solution vs. solid-state rigidity. Use SHELXL for high-resolution crystallographic refinement and compare with NMR-derived J-coupling constants. Cross-validate with DFT-optimized structures .
Q. How does coordination with transition metals (e.g., Co(II), Cu(II)) alter its biological and physicochemical properties?
Metal complexes are synthesized by refluxing the hydrazide ligand with metal salts (e.g., CoCl₂·6H₂O) in methanol. Characterization via:
- Magnetic susceptibility : Determines geometry (e.g., octahedral Co(II) complexes).
- EPR spectroscopy : Identifies Cu(II) d⁹ electronic configurations.
- Bioactivity : Enhanced antimicrobial or anticancer activity compared to the free ligand due to improved membrane permeability .
Q. What experimental design principles apply to optimizing its synthesis via flow chemistry?
Use Design of Experiments (DoE) to evaluate variables (residence time, temperature, reagent stoichiometry). For example, a 2³ factorial design can identify interactions between flow rate, catalyst concentration, and solvent polarity. Real-time monitoring via inline IR or UV sensors ensures reproducibility .
Methodological Considerations
Q. How to analyze DNA binding mechanisms using isothermal titration calorimetry (ITC) and circular dichroism (CD)?
- ITC : Quantifies binding constants (Kₐ), enthalpy (ΔH), and entropy (ΔS). A typical protocol involves titrating DNA into a ligand solution (20–25°C, PBS buffer).
- CD : Monitors conformational changes (e.g., B-DNA to Ψ-DNA) upon ligand interaction. Negative bands at 245 nm and positive bands at 275 nm suggest intercalation .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
Poor solubility in common solvents and polymorphism complicate crystallization. Strategies include:
Q. How to validate its stability under physiological conditions for in vivo studies?
Conduct accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation via HPLC. Simulated gastric fluid (pH 1.2) and plasma stability assays (37°C, 24 hrs) confirm resistance to hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
